molecular formula C17H11Cl2N3O4 B2798329 2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-65-9

2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2798329
CAS No.: 862808-65-9
M. Wt: 392.19
InChI Key: QRAGHEVDWLJOJR-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound designed for advanced antibacterial research and development. It incorporates two privileged medicinal chemistry scaffolds: the 1,4-benzodioxane ring, known for its versatile interactions with biological targets, and the 1,3,4-oxadiazole heterocycle, a structure frequently associated with diverse biological activities . This compound is of significant interest for investigating new therapeutic strategies against multidrug-resistant bacterial pathogens. The structural motif of N-(1,3,4-oxadiazol-2-yl)benzamide has been demonstrated in published studies to yield potent agents against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with some analogs showing minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Furthermore, related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have shown a remarkable ability to eradicate preformed MRSA biofilms and exhibit low propensity for resistance development, making them valuable tools for studying persistent infections . The mechanism of action for this chemical class is multifaceted. Research on close analogs indicates they can function as multitargeting antibiotics, potentially disrupting essential bacterial processes such as menaquinone biosynthesis, DNA replication proteins (DnaX, Pol IIIC), and siderophore-mediated iron acquisition, while also demonstrating membrane-depolarizing activity . The inclusion of the 1,4-benzodioxane moiety further enhances the molecular framework, as this scaffold is widely employed in the design of molecules with diverse bioactivities, including antibacterial and antitumor properties . This compound is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(8-10)15(23)20-17-22-21-16(26-17)9-1-4-13-14(7-9)25-6-5-24-13/h1-4,7-8H,5-6H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAGHEVDWLJOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to exhibit diverse biological activities, suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its molecular weight (1361479) suggests it may have favorable absorption and distribution characteristics

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential for diverse biological activity, it may induce a variety of cellular responses depending on the specific targets it interacts with.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its target and mode of action, it’s difficult to predict how these factors would affect this compound.

Biological Activity

The compound 2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological efficacy, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

C15H13Cl2N3O3C_{15}H_{13}Cl_2N_3O_3

This structure features a dichloro-substituted benzamide linked to a 1,3,4-oxadiazole and a benzodioxin moiety. The presence of these functional groups is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit promising antitumor properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against human lung cancer cell lines such as A549 and HCC827.
    Cell LineIC50 (μM)
    A5499.48
    HCC82716.00

These results suggest that the compound can effectively target cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to antitumor effects, the compound has shown antimicrobial properties. Testing against various bacterial strains revealed:

  • Inhibition against Gram-positive and Gram-negative bacteria : The compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. For example:

  • α-Amylase Inhibition : A study reported that derivatives of similar structures inhibited α-amylase with an efficacy of up to 87.5% at a concentration of 50 μg/mL , indicating potential applications in diabetes management.

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated the anticancer efficacy of several oxadiazole derivatives including our compound against lung cancer cell lines. The results confirmed its potential as a lead compound in developing new anticancer therapies .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of compounds containing benzodioxin and oxadiazole structures. The findings supported the hypothesis that these compounds possess significant antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

  • Dichloro Substitution : Enhances lipophilicity and potentially increases membrane permeability.
  • Oxadiazole Moiety : Known for its ability to interact with biological targets effectively.

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that suggest various biological activities:

  • Anticancer Activity : Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds with similar structures have shown moderate to high potency as RET kinase inhibitors, which are relevant in treating specific cancers .
  • Neuroprotective Effects : The compound may also possess neuroprotective properties. Research indicates that certain oxadiazole derivatives can inhibit catechol-O-methyltransferase (COMT), an enzyme implicated in Parkinson's disease. This inhibition can lead to increased levels of dopamine in the brain, providing therapeutic benefits for Parkinson's patients .

Parkinson's Disease Treatment

The compound has been referenced in patents related to the treatment of Parkinson's disease. For example, it serves as an intermediate in synthesizing catechol-O-methyltransferase inhibitors that are crucial for managing symptoms associated with this neurodegenerative disorder .

Potential Use as a COMT Inhibitor

Research has suggested that compounds similar to 2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide may be effective as COMT inhibitors. These inhibitors play a significant role in enhancing the efficacy of dopaminergic therapies by preventing the breakdown of dopamine .

Case Study 1: RET Kinase Inhibition

A study reported that a series of oxadiazole derivatives exhibited significant inhibition of RET kinase activity. The findings indicated that compounds structurally related to this compound could be promising candidates for further development as anticancer agents targeting RET-driven tumors .

Case Study 2: Neuroprotective Agents

In another research effort focusing on neuroprotective agents for Parkinson’s disease, derivatives of oxadiazole were synthesized and evaluated for their ability to inhibit COMT. The results showed that these compounds could effectively increase dopamine levels in neuronal models, suggesting a potential pathway for treating Parkinson’s disease symptoms .

Summary Table of Applications

Application AreaDescription
Anticancer TherapyPotential as RET kinase inhibitors; moderate to high potency observed
NeuroprotectionMay inhibit COMT; increases dopamine levels for Parkinson's treatment
Pharmaceutical SynthesisUsed as an intermediate in synthesizing COMT inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin and Oxadiazole/Related Heterocycles

Compound 1 :
1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o)

  • Key Differences :
    • Replaces oxadiazole with a tetrazole ring.
    • Incorporates a thiophene-piperidine-benzodiazolone scaffold instead of benzamide.
  • Synthetic Yield : 76% (higher than typical oxadiazole derivatives).
  • Biological Relevance : Tetrazoles are metabolically stable, suggesting improved pharmacokinetics compared to oxadiazoles.

Compound 2 :
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

  • Key Differences :
    • Substitutes benzodioxin with a benzodithiazine ring.
    • Features a hydrazine linker instead of an amide bond.
  • Physicochemical Data :
    • Melting Point: 271–272°C (dec.), indicating higher thermal stability.
    • IR Peaks: 3235 cm⁻¹ (N–NH2), 1645 cm⁻¹ (C=N), distinct from oxadiazole’s C–O–C stretches.

Functional Group Variations and Bioactivity

  • Benzamide vs. Hydrazine :
    • The benzamide group in the target compound may enhance hydrogen-bonding interactions with target proteins compared to the hydrazine in Compound 2 .
  • Oxadiazole vs. Tetrazole :
    • Oxadiazoles (target compound) exhibit moderate π-π stacking capacity, while tetrazoles (Compound 9o) offer stronger dipole interactions due to their aromaticity .

Physicochemical and Spectroscopic Comparison

Property Target Compound Compound 9o Compound 2
Core Heterocycle Oxadiazole Tetrazole Benzodithiazine
Key Substituents 2,5-Dichlorobenzamide Thiophene-piperidine N-Methylhydrazine
Melting Point Not Reported Not Reported 271–272°C (dec.)
Synthetic Yield Not Reported 76% 93%
IR Peaks (cm⁻¹) C=O (~1680) C=N (1645) C=N (1645), SO2 (1345, 1155)

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted precursors. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) yields oxadiazole intermediates. Subsequent coupling with 2,5-dichlorobenzoyl chloride in anhydrous DMF at 60–80°C for 6–8 hours forms the target compound. Optimization includes adjusting molar ratios, solvent polarity, and reflux duration to maximize yield (≥75%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) and UV visualization.
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., benzodioxin protons at δ 4.3–4.5 ppm; oxadiazole C=O at ~165 ppm).
  • IR Spectroscopy: Validates functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹).
    Purification via recrystallization (ethanol/water) ensures analytical-grade material .

Q. How is the compound’s biological activity initially screened in vitro?

Primary screens include:

  • Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC₅₀ determination via fluorometric or colorimetric readouts).
  • Antimicrobial Susceptibility: Minimum inhibitory concentration (MIC) assays using broth microdilution (bacterial/fungal strains).
    Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are essential to validate activity .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological impact?

Adopt a tiered approach:

  • Phase 1 (Lab): Determine hydrolysis half-life (pH 5–9, 25°C), photolysis rates (UV-Vis exposure), and soil adsorption coefficients (Kₐ) using OECD guidelines.
  • Phase 2 (Microcosm): Evaluate biodegradation in simulated ecosystems (e.g., aquatic mesocosms with sediment/water partitioning).
  • Phase 3 (Field): Monitor bioaccumulation in indicator species (e.g., Daphnia magna) via LC-MS/MS. Reference frameworks like Project INCHEMBIOL ensure alignment with ecological risk assessment protocols .

Q. What theoretical frameworks guide the design of derivatives with enhanced target selectivity?

  • Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing Cl groups) with binding affinity using molecular docking (e.g., AutoDock Vina).
  • Pharmacophore Modeling: Identify critical interaction motifs (e.g., hydrogen bonding with oxadiazole N atoms) to prioritize synthetic targets.
    Link computational predictions to experimental validation via iterative cycles of synthesis and testing .

Q. How should contradictory data in biological assays be resolved?

  • Replicate Analysis: Repeat assays with independent batches (n ≥ 3) to exclude batch variability.
  • Orthogonal Assays: Confirm activity via alternative methods (e.g., SPR binding if enzyme inhibition is inconsistent).
  • Meta-Analysis: Use ANOVA or mixed-effects models to assess inter-study variability (e.g., differences in cell lines or assay conditions) .

Q. What computational strategies predict metabolic stability and toxicity?

  • In Silico Metabolism: Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation).
  • Toxicity Profiling: Screen for Ames test positivity (mutagenicity) and hERG channel inhibition (cardiotoxicity) via QSAR models. Validate with in vitro hepatocyte assays .

Q. How can multi-target activity be systematically explored?

  • High-Throughput Screening (HTS): Use kinase/GPCR panels (e.g., Eurofins’ SelectScreen) to identify off-target interactions.
  • Network Pharmacology: Map compound-protein interactions via STRING or KEGG databases to predict polypharmacological effects.
  • CRISPR-Cas9 Knockout Models: Validate target relevance in disease models (e.g., cancer cell lines with gene deletions) .

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